molecular formula C16H25BClNO2 B2410450 3-Chloro-2-(N-isopropylaminomethyl)phenylboronic acid, pinacol ester CAS No. 2096340-07-5

3-Chloro-2-(N-isopropylaminomethyl)phenylboronic acid, pinacol ester

Cat. No.: B2410450
CAS No.: 2096340-07-5
M. Wt: 309.64
InChI Key: RZZFFGWXJFOBOU-UHFFFAOYSA-N
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Description

3-Chloro-2-(N-isopropylaminomethyl)phenylboronic acid, pinacol ester is a boronic acid derivative with a molecular weight of 309.64 g/mol. This compound is known for its utility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. It is characterized by the presence of a boronic acid group, a chlorine atom, and an isopropylaminomethyl group on the phenyl ring.

Synthetic Routes and Reaction Conditions:

  • Boronic Acid Synthesis: The compound can be synthesized by reacting 3-chloro-2-(N-isopropylaminomethyl)phenylboronic acid with pinacol in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogen atmosphere.

  • Industrial Production Methods: On an industrial scale, the synthesis involves the use of large reactors with controlled temperature and pressure conditions to ensure the efficient formation of the pinacol ester derivative.

Types of Reactions:

  • Suzuki-Miyaura Coupling: This compound is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

  • Oxidation and Reduction Reactions: It can undergo oxidation to form phenylboronic acid derivatives and reduction to form various amines.

Common Reagents and Conditions:

  • Suzuki-Miyaura Coupling: Palladium catalysts, base (e.g., sodium carbonate), and an aryl halide.

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Major Products Formed:

  • Suzuki-Miyaura Coupling: Biaryl compounds.

  • Oxidation: Phenylboronic acid derivatives.

  • Reduction: Various amines.

Scientific Research Applications

Chemistry: The compound is extensively used in organic synthesis for the formation of biaryl compounds through cross-coupling reactions. Biology: It is employed in the synthesis of bioactive molecules and pharmaceutical intermediates. Medicine: The compound's derivatives are explored for their potential therapeutic applications, including anticancer and anti-inflammatory properties. Industry: It is utilized in the production of materials with specific electronic and photonic properties.

Comparison with Similar Compounds

  • Phenylboronic Acid: Similar in structure but lacks the chlorine and isopropylaminomethyl groups.

  • Biphenyl Boronic Acid Derivatives: Similar cross-coupling reagents used in organic synthesis.

Uniqueness: The presence of the chlorine atom and the isopropylaminomethyl group on the phenyl ring makes this compound unique, providing specific reactivity and selectivity in cross-coupling reactions.

Properties

IUPAC Name

N-[[2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BClNO2/c1-11(2)19-10-12-13(8-7-9-14(12)18)17-20-15(3,4)16(5,6)21-17/h7-9,11,19H,10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZZFFGWXJFOBOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)Cl)CNC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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